2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
Overview
Description
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate typically involves the protection of hydroxyl groups followed by the introduction of the trichloroacetimidate group. One common method starts with D-glucuronic acid methyl ester, which is then benzoylated to protect the hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetimidate group can be substituted under acidic or basic conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trichloroacetimidate group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Acidic or Basic Conditions: For substitution reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Oxidizing or Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the deprotected glucuronic acid derivative .
Scientific Research Applications
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is used in various scientific research applications, including:
Chemistry: Studying carbohydrate chemistry and glycan synthesis.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Exploring potential therapeutic applications related to glycobiology.
Industry: Used in the development of biochemical assays and research tools.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester: Lacks the trichloroacetimidate group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another protected glucuronic acid derivative used in glycosylation reactions.
Uniqueness
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is unique due to its trichloroacetimidate group, which makes it a highly effective glycosyl donor. This feature distinguishes it from other protected glucuronic acid derivatives and enhances its utility in glycobiology research .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Cl3NO10/c1-39-27(38)22-20(40-24(35)17-11-5-2-6-12-17)21(41-25(36)18-13-7-3-8-14-18)23(28(43-22)44-29(34)30(31,32)33)42-26(37)19-15-9-4-10-16-19/h2-16,20-23,28,34H,1H3/t20-,21-,22-,23+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKVTFPWPZGFX-WLGPCAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl3NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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